molecular formula C17H18N2O5 B5747392 N'-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide

N'-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide

Cat. No.: B5747392
M. Wt: 330.33 g/mol
InChI Key: KGQGHJMAJRJJRN-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of phenoxy and benzohydrazide groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide typically involves the reaction of 2,4-dihydroxybenzoic acid with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to antibacterial and antitubercular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide stands out due to its specific combination of phenoxy and benzohydrazide groups, which confer unique chemical properties and reactivity.

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-3-6-15(11(2)7-10)24-9-16(22)18-19-17(23)13-5-4-12(20)8-14(13)21/h3-8,20-21H,9H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQGHJMAJRJJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=C(C=C(C=C2)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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